molecular formula C12H19N3O5 B12695420 2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate CAS No. 93942-72-4

2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate

Cat. No.: B12695420
CAS No.: 93942-72-4
M. Wt: 285.30 g/mol
InChI Key: VQCIYHSUYUBOTB-NSCUHMNNSA-N
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Description

Chemical Identity and Structure The compound 2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate (CAS: 93942-72-4; molecular formula: C₁₂H₁₉N₃O₅) is an ester derivative of 4-oxo-2-butenoic acid. Its structure features:

  • A hydroxypropyl ester group at the C2 position.
  • A 4-oxo-2-butenoate backbone with a substituted amino group at C2.
  • A 2-(2-oxoimidazolidin-1-yl)ethyl side chain, incorporating a five-membered imidazolidinone ring with two nitrogen atoms .

Properties

CAS No.

93942-72-4

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

2-hydroxypropyl (E)-4-oxo-4-[2-(2-oxoimidazolidin-1-yl)ethylamino]but-2-enoate

InChI

InChI=1S/C12H19N3O5/c1-9(16)8-20-11(18)3-2-10(17)13-4-6-15-7-5-14-12(15)19/h2-3,9,16H,4-8H2,1H3,(H,13,17)(H,14,19)/b3-2+

InChI Key

VQCIYHSUYUBOTB-NSCUHMNNSA-N

Isomeric SMILES

CC(COC(=O)/C=C/C(=O)NCCN1CCNC1=O)O

Canonical SMILES

CC(COC(=O)C=CC(=O)NCCN1CCNC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-oxoimidazolidine derivatives, followed by their reaction with appropriate butenoate precursors under controlled conditions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

(a) (+)-Musacine A (CAS: 161505-18-6; C₁₁H₁₈O₆)

Structural Features :

  • A 2,3-dihydroxypropyl ester of 4,5-dihydroxy-2,6-octadienoic acid.
  • Contains conjugated double bonds (2E,6E configuration) and multiple hydroxyl groups .

Comparison :

Property Target Compound (93942-72-4) (+)-Musacine A (161505-18-6)
Backbone 4-Oxo-2-butenoate 4,5-Dihydroxy-2,6-octadienoate
Ester Group 2-Hydroxypropyl 2,3-Dihydroxypropyl
Substituents Imidazolidinone-ethylamino Dihydroxy groups on backbone and ester
Molecular Weight 285.3 g/mol 246.26 g/mol
Polarity Moderate (imidazolidinone enhances H-bonding) High (multiple hydroxyl groups)

Functional Implications :

  • The imidazolidinone in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and dipole interactions.
  • (+)-Musacine A’s dihydroxy groups likely improve water solubility but may reduce membrane permeability compared to the target compound .
(b) 4-(4-Acetylaminophenyl)-4-oxo-2-butenoic Acid Derivatives

Structural Features :

  • Derived from reactions of 4-(4-acetylaminophenyl)-4-oxo-2-butenoic acid with hydrogen peroxide and 2-amino-5-aryl-1,3,4-thiadiazole.
  • Forms imidazolo[2,1-b]thiadiazole heterocycles .

Comparison :

Property Target Compound (93942-72-4) Imidazolo[2,1-b]thiadiazole Derivatives
Core Structure 4-Oxo-2-butenoate 4-Oxo-2-butenoate fused with thiadiazole
Functional Groups Imidazolidinone-ethylamino Thiadiazole and aryl substituents
Applications Potential pharmaceutical precursor Used to synthesize pyrrolo-thiadiazoles and spiro derivatives

Functional Implications :

  • The thiadiazole ring in analogs introduces sulfur, which can influence electronic properties and metabolic stability.
  • The target compound’s imidazolidinone may offer better hydrolytic stability compared to thiadiazole-containing derivatives.

Physicochemical and Reactivity Trends

(+)-Musacine A’s dihydroxy groups likely make it more water-soluble but less suited for crossing lipid membranes .

Reactivity: The α,β-unsaturated ketone in 4-oxo-2-butenoate derivatives (common to all analogs) enables Michael addition reactions, useful for functionalization . The imidazolidinone ring in the target compound is less reactive than the thiadiazole in analogs, reducing susceptibility to nucleophilic attack .

Commercial and Regulatory Status

  • Target Compound : Available from 4 suppliers (EINECS 300-627-2; CID6366321), indicating industrial-scale production .
  • Analogs: Limited commercial data; (+)-Musacine A may be a natural product or research chemical, while thiadiazole derivatives are likely synthesized on-demand .

Biological Activity

2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its effects on cancer cells, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H19N3O5\text{C}_{12}\text{H}_{19}\text{N}_{3}\text{O}_{5} and a molecular weight of approximately 285.296 g/mol. It features a hydroxypropyl group, a butenoate moiety, and an imidazolidinone derivative, which contribute to its biological activity.

Research indicates that compounds similar to 2-hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate may act as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. Inhibition of PRMT5 has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .

Antiproliferative Effects

The antiproliferative activity of this compound was evaluated against several cancer cell lines. The results indicated that it exhibits significant cytotoxic effects at nanomolar concentrations. For instance, in assays involving HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cell lines, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

Table 1: Antiproliferative Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HT-290.25Cell cycle arrest in G2/M phase
M210.30Disruption of microtubule integrity
MCF70.15Induction of apoptosis

Angiogenesis Inhibition

In addition to its antiproliferative properties, the compound has shown potential in inhibiting angiogenesis. Chick chorioallantoic membrane assays demonstrated that it effectively blocked new blood vessel formation, a critical factor in tumor growth and metastasis .

Table 2: Angiogenesis Inhibition Results

CompoundAngiogenesis Inhibition (%)
2-Hydroxypropyl...70
Combretastatin A-475

Case Studies

A notable study investigated the effects of various derivatives of imidazolidinones, including our compound, on cancer cell lines. The findings revealed that modifications to the imidazolidinone structure significantly influenced biological activity, with certain derivatives exhibiting enhanced antiproliferative effects compared to others .

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